![molecular formula C30H32N2O3 B11440616 5-[(4-tert-butylphenyl)carbonyl]-3-(3-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B11440616.png)
5-[(4-tert-butylphenyl)carbonyl]-3-(3-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-isopropylphenyl)-4-[2-methoxy-5-(2-methyl-2-propanyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one
- 3-[5-(4-ethylphenyl)-2-tetrazolyl]propanoic acid methyl ester
Uniqueness
3-(3-ETHYLPHENYL)-2-METHYL-5-[4-(2-METHYL-2-PROPANYL)BENZOYL]-2,3,5,6-TETRAHYDRO-4H-2,6-METHANO-1,3,5-BENZOXADIAZOCIN-4-ONE is unique due to its specific structure, which includes multiple aromatic rings and various substituents. This structure confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H32N2O3 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
12-(4-tert-butylbenzoyl)-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C30H32N2O3/c1-6-20-10-9-11-23(18-20)32-28(34)31(27(33)21-14-16-22(17-15-21)29(2,3)4)25-19-30(32,5)35-26-13-8-7-12-24(25)26/h7-18,25H,6,19H2,1-5H3 |
InChI Key |
SSSLHBDZJNHDSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B11440540.png)
![(2Z)-2-[(acetyloxy)imino]-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B11440544.png)
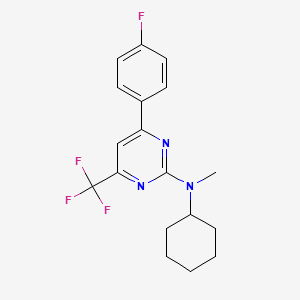
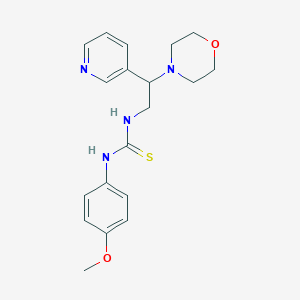
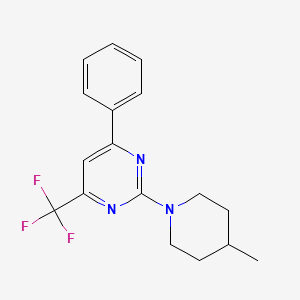

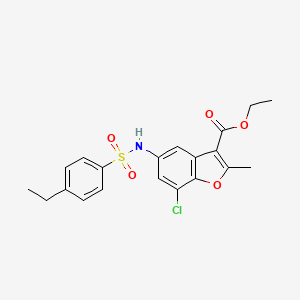
![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B11440575.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11440589.png)
![4-bromo-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11440599.png)
![8-(4-bromophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440605.png)
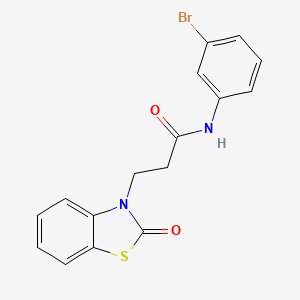
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11440621.png)
